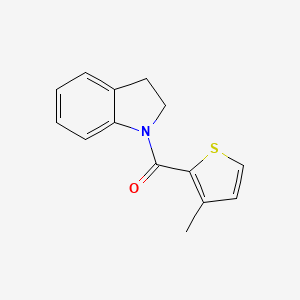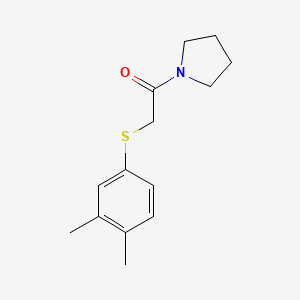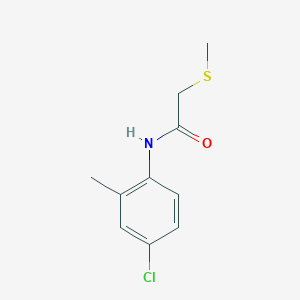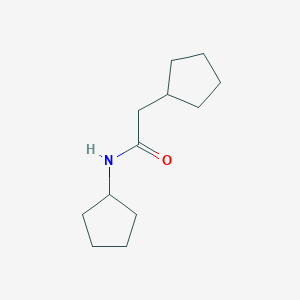
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as FUB-144 and is a synthetic cannabinoid. FUB-144 is a potent agonist of the CB1 receptor and has been used in scientific research to understand the mechanism of action of cannabinoids.
Mécanisme D'action
FUB-144 binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabis. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine, which is responsible for the rewarding effects of cannabis.
Biochemical and Physiological Effects:
FUB-144 has been shown to have potent effects on the brain and behavior. It has been shown to produce rewarding effects in animal models, indicating that it has abuse potential. FUB-144 has also been shown to produce cognitive impairment and impairments in motor function. These effects are similar to those produced by cannabis and suggest that FUB-144 may have similar effects on the brain and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FUB-144 in lab experiments is that it is a potent agonist of the CB1 receptor. This makes it a useful tool for studying the mechanism of action of cannabinoids. However, one of the limitations of using FUB-144 is that it has abuse potential and may produce unwanted effects on behavior. Therefore, caution must be taken when using FUB-144 in lab experiments.
Orientations Futures
There are several future directions for research on FUB-144. One area of research is to investigate the effects of FUB-144 on the brain and behavior in more detail. This could include studies on the long-term effects of FUB-144 on cognition and behavior. Another area of research is to investigate the potential therapeutic applications of FUB-144. This could include studies on the use of FUB-144 in the treatment of pain and other medical conditions. Finally, further research is needed to understand the mechanism of action of FUB-144 and its effects on the CB1 receptor. This could include studies on the binding affinity and selectivity of FUB-144 for the CB1 receptor.
Méthodes De Synthèse
The synthesis of FUB-144 involves the reaction between 2-fluoro-5-methylbenzoic acid and 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through an acid chloride intermediate, which is then reacted with an amine to form the final product. The synthesis of FUB-144 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FUB-144 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. FUB-144 has been used to study the binding affinity and selectivity of CB1 receptors. It has also been used to investigate the signaling pathways activated by CB1 receptor activation.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-7-9(3)4-5-10(11)13/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFTIWJWWMQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














